Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their strong adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents. The presence of the furan ring and the bromophenyl group in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Cyanoacrylate Formation: The final step involves the reaction of the bromophenyl furan derivative with ethyl cyanoacetate under basic conditions to form the cyanoacrylate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl furan derivatives.
Scientific Research Applications
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its adhesive properties.
Medicine: Explored as a tissue adhesive for wound closure and surgical applications.
Industry: Utilized in the development of high-performance adhesives for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate primarily involves its adhesive properties. The cyanoacrylate group undergoes rapid polymerization in the presence of moisture, forming strong bonds with various substrates. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain.
Comparison with Similar Compounds
- Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate
- Ethyl 3-(5-(2-fluorophenyl)furan-2-yl)-2-cyanoacrylate
- Ethyl 3-(5-(2-iodophenyl)furan-2-yl)-2-cyanoacrylate
Comparison:
Uniqueness: The presence of the bromine atom in Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate imparts specific electronic and steric properties that can influence its reactivity and adhesive strength.
Reactivity: Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different reactivity patterns in substitution reactions due to the size and electronegativity of the bromine atom.
Biological Activity
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate is a compound that exhibits significant biological activity, particularly in the context of antibacterial properties and cytotoxicity. This article explores its biological activity based on various studies, highlighting its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a furan moiety and a bromophenyl group, contributing to its unique electrophilic properties. The cyanoacrylate functional group is known for its reactivity, particularly in polymerization reactions which can enhance its biological effects. The molecular formula and structural features of this compound are crucial for understanding its interactions with biological systems.
Synthesis Methods
Several synthesis methods have been reported for this compound, including microwave-assisted techniques which improve yield and reduce reaction time. The efficiency of these methods has implications for both laboratory research and industrial applications.
Antibacterial Activity
Research indicates that cyanoacrylates, including this compound, exhibit notable antibacterial properties. A study demonstrated that the polymerization of cyanoacrylates enhances their ability to inhibit bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . In contrast, gram-negative bacteria like Pseudomonas aeruginosa showed resistance to these compounds.
Table 1: Antibacterial Efficacy of Cyanoacrylates
Bacteria | Inhibitory Effect (mm) | Active Polymerization | Reference |
---|---|---|---|
Staphylococcus aureus | 15 | Yes | |
Streptococcus pneumoniae | 12 | Yes | |
Escherichia coli | 0 | No | |
Pseudomonas aeruginosa | 0 | No |
The study concluded that the antibacterial effects were significantly greater during active polymerization, suggesting that the mechanism of action may be closely linked to the formation of polymeric structures that interfere with bacterial cell integrity.
Cytotoxicity Studies
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on various cell lines. Research indicates that unpolymerized cyanoacrylates exhibit higher cytotoxicity compared to their polymerized forms. This was evidenced by studies measuring cell viability through assays like Alamar Blue .
Table 2: Cytotoxicity Assessment of Cyanoacrylates
Condition | Cell Type | Viability (%) | Reference |
---|---|---|---|
Unpolymerized | Fibroblasts | 30 | |
Polymerized (1 day) | Fibroblasts | 70 | |
Polymerized (4 days) | Fibroblasts | 85 |
The data suggest that while the unpolymerized form is more toxic, the polymerized version shows improved biocompatibility, making it more suitable for biomedical applications.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Polymerization Reaction : The rapid polymerization in the presence of moisture leads to the formation of long-chain polymers that can encapsulate bacteria or cells, preventing their proliferation.
- Electrophilic Interactions : The presence of bromine enhances electrophilicity, allowing the compound to interact with nucleophilic sites on biomolecules, potentially disrupting cellular functions.
- Release of Toxic Byproducts : During polymerization, certain byproducts may be released that contribute to cytotoxic effects on surrounding cells.
Case Studies and Applications
Recent studies have explored the use of cyanoacrylate adhesives in surgical settings due to their antibacterial properties and ability to promote tissue adhesion. For instance, a study highlighted the effectiveness of cyanoacrylate adhesives in wound closure while also providing antimicrobial protection against infections .
Properties
CAS No. |
853347-59-8 |
---|---|
Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+ |
InChI Key |
AGCKFWVOABAYBZ-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N |
Origin of Product |
United States |
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